Loxoprofen sodium dihydrate

Description

Contextualization as a Non-Steroidal Anti-Inflammatory Drug (NSAID) Research Subject

Loxoprofen (B1209778) sodium dihydrate is a compound belonging to the propionic acid derivative group of non-steroidal anti-inflammatory drugs (NSAIDs). ncats.io In academic research, it serves as a significant subject of study, primarily due to its classification as a prodrug. ncats.iopatsnap.com Unlike conventional NSAIDs that are administered in their active form, loxoprofen is pharmacologically inert upon administration and requires metabolic conversion to exert its effects. drugbank.compatsnap.com This characteristic is a deliberate design strategy aimed at mitigating direct chemical irritation to the gastrointestinal mucosa. ncats.iodroracle.ai

The mechanism of action for its active form is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923)—mediators of inflammation, pain, and fever. patsnap.comdrugbank.compatsnap.com Research has quantified the inhibitory activity of loxoprofen's active metabolite against the two main isoforms of the COX enzyme, COX-1 and COX-2. medchemexpress.com This prodrug approach, where the compound remains inactive until absorbed and metabolized, makes loxoprofen a key example in studies focused on developing safer NSAIDs. droracle.ai

Table 1: In Vitro COX Inhibition by Loxoprofen's Active Metabolite This table presents the half-maximal inhibitory concentrations (IC50) from human whole blood assays.

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | 6.5 medchemexpress.com |

| COX-2 | 13.5 medchemexpress.com |

Historical Trajectory of Loxoprofen Sodium Dihydrate Research and Development

The research and development of loxoprofen originated in Japan, where it was developed by Daiichi Sankyo Co., Ltd. and first marketed in 1986. patsnap.comnih.govresearchgate.net Following its introduction, it became one of the most prescribed NSAIDs in Japan, leading to extensive post-market research and a large body of clinical experience, particularly within Asian populations. patsnap.comresearchgate.net

The research trajectory expanded from the initial oral tablet formulation to include other delivery systems. researchgate.netnih.gov A significant area of investigation has been its use in transdermal preparations, such as hydrogel patches and tapes. researchgate.netnih.govnih.gov Studies on these formulations aimed to understand the bioactivation of loxoprofen within the skin and its potential to provide localized anti-inflammatory effects. nih.gov Research has also delved into its solid-state properties, exploring the characteristics of its dihydrate form and the potential for creating cocrystals with other molecules, such as sugars, to modify its physical properties like hydrate (B1144303) formation propensity. acs.org

Evolution of Research Paradigms for Prodrug NSAIDs

The concept of a "prodrug," a term first introduced by Adrien Albert in 1958, describes a biologically inactive compound that is metabolized in the body to produce a drug. nih.govnih.gov In the context of NSAIDs, this approach became a major research paradigm to address the gastrointestinal complications associated with the acidic nature of many of these drugs. researchgate.net The primary strategy involves masking the free carboxylate group, which is often implicated in direct mucosal irritation. researchgate.net

The evolution of this research can be seen in several stages:

Initial Prodrugs: Loxoprofen represents a classic example of this paradigm. It is absorbed from the gastrointestinal tract as an unchanged, inactive compound and is then rapidly converted to its active metabolite, the trans-alcohol form, primarily in the liver. ncats.iodrugbank.compatsnap.com This conversion is mainly mediated by the cytosolic enzyme carbonyl reductase 1 (CBR1). nih.gov

Advanced and Mutual Prodrugs: Over time, research has shifted from simple masking esters to more complex conjugates. nih.govresearchgate.net These "mutual prodrugs" involve linking an NSAID to another pharmacologically active molecule, such as an antioxidant or a nitric oxide (NO)-releasing moiety, with the goal of providing additional protective or synergistic effects. nih.govresearchgate.net

Loxoprofen's success as a prodrug with a distinct metabolic activation pathway has cemented its importance as a reference compound in the ongoing academic and industrial pursuit of safer and more effective anti-inflammatory agents. droracle.aibmj.com

Table 2: Investigated Metabolic Pathways of Loxoprofen This table summarizes key metabolites and enzymes identified in academic research studies.

| Metabolite Type | Metabolite(s) | Key Enzyme(s) Involved | Description |

|---|---|---|---|

| Active Metabolite | trans-alcohol form (Trans-OH) patsnap.comnih.gov | Carbonyl Reductase 1 (CBR1) nih.gov | The primary pharmacologically active form, produced by the reduction of the ketone group. drugbank.comnih.gov |

| Inactive Alcohol Metabolite | cis-alcohol form (Cis-OH) medchemexpress.comnih.gov | Carbonyl Reductase medchemexpress.comnih.gov | An inactive stereoisomer also produced during reduction. drugbank.com |

| Hydroxylated Metabolites | M3 and M4 nih.govresearchgate.net | CYP3A4 / CYP3A5 nih.govresearchgate.net | Inactive metabolites formed through oxidation by Cytochrome P450 enzymes. medchemexpress.com |

| Glucuronide Conjugates | M5, M6, M7, M8 nih.govresearchgate.net | UGT2B7 drugbank.comnih.gov | Conjugates of the parent drug and its alcohol metabolites, formed to facilitate excretion. drugbank.comnih.gov |

Structure

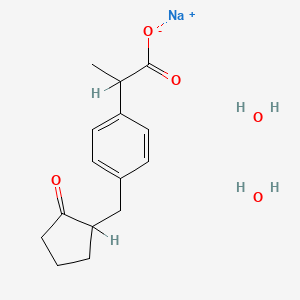

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3.Na.2H2O/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZQYVYVKYOAGO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001203 | |

| Record name | Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226721-96-6, 80382-23-6 | |

| Record name | Loxoprofen sodium hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226721966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, sodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXOPROFEN SODIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2DR42L11Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Loxoprofen Sodium Dihydrate S Pharmacological Actions

Prodrug Activation Pathways and Enzyme Systems

The biotransformation of loxoprofen (B1209778) into its active and inactive metabolites involves several key enzymatic pathways. These processes primarily occur in the liver, although metabolism in extrahepatic tissues has also been observed. drugbank.comnih.gov

Carbonyl Reductase-Mediated Biotransformation to Active Metabolite (trans-OH Loxoprofen)

The principal step in the activation of loxoprofen is its rapid conversion to the active trans-alcohol metabolite, scientifically known as trans-OH loxoprofen. wikipedia.orgpatsnap.comdrugbank.com This reaction is catalyzed by the enzyme carbonyl reductase, which is present in the liver and skin. drugbank.comnih.govresearchgate.net This biotransformation is crucial for the drug's anti-inflammatory and analgesic properties, as the parent loxoprofen molecule has minimal pharmacological activity. drugbank.comnih.gov The resulting trans-OH metabolite is a powerful, non-selective inhibitor of both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. wikipedia.orgpatsnap.comresearchgate.net

Formation of Inactive cis-Alcohol Metabolite

In addition to the active trans-alcohol metabolite, the metabolic process also yields an inactive cis-alcohol metabolite. drugbank.comdrugbank.commdpi.com This isomer exhibits little to no pharmacological activity. drugbank.com The formation of both cis and trans alcohol metabolites occurs through the action of carbonyl reductase. drugbank.commdpi.com

UDP-Glucuronosyltransferase (UGT2B7) Conjugation to Glucuronide Metabolites (M5, M6, M7, M8)

Further metabolism of loxoprofen and its alcohol metabolites occurs via glucuronidation, a Phase II conjugation reaction. drugbank.comnih.gov The UDP-glucuronosyltransferase enzyme UGT2B7 is primarily responsible for this process. drugbank.comnih.govdrugbank.com This pathway results in the formation of several glucuronide metabolites. The parent loxoprofen can be conjugated to form M5 and M6. drugbank.comdrugbank.com The alcohol metabolites of loxoprofen also undergo conjugation with glucuronic acid, mediated by UGT2B7, to form metabolites M7 and M8. drugbank.comdrugbank.com This glucuronidation process increases the water solubility of the metabolites, facilitating their excretion from the body. genecards.org

Species-Specific Metabolic Differences in Prodrug Activation

Studies have indicated that there are species-specific differences in the metabolism of loxoprofen. nih.gov Research comparing the metabolism in humans, monkeys, dogs, rats, and mice has revealed variations in the extent of Phase I and Phase II metabolism. nih.gov For instance, mouse liver microsomes have shown a higher rate of Phase I metabolism compared to other species. nih.gov Conversely, higher glucuronidation activity has been observed in dog liver microsomes. nih.gov These differences are important considerations in preclinical drug development and for extrapolating animal data to humans.

Molecular Targets and Receptor Interactions

The primary molecular targets of loxoprofen's active metabolite, trans-OH loxoprofen, are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.comdrugbank.com By inhibiting these enzymes, the production of prostaglandins, prostacyclin, and thromboxane (B8750289) from arachidonic acid is reduced. wikipedia.orgdrugbank.com COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and mediates pain and fever. drugbank.comnih.gov The non-selective inhibition of both isoforms by trans-OH loxoprofen accounts for its therapeutic anti-inflammatory and analgesic effects. drugbank.com

Interactive Data Tables

Metabolites of Loxoprofen

| Metabolite | Precursor | Enzyme(s) Involved | Activity |

| trans-OH Loxoprofen (M1) | Loxoprofen | Carbonyl Reductase | Active |

| cis-OH Loxoprofen (M2) | Loxoprofen | Carbonyl Reductase | Inactive |

| M3 (Hydroxylated) | Loxoprofen | CYP3A4/5 | Inactive |

| M4 (Hydroxylated) | Loxoprofen | CYP3A4/5 | Inactive |

| M5 (Glucuronide) | Loxoprofen | UGT2B7 | Inactive |

| M6 (Glucuronide) | Loxoprofen | UGT2B7 | Inactive |

| M7 (Glucuronide) | trans-OH Loxoprofen / cis-OH Loxoprofen | UGT2B7 | Inactive |

| M8 (Glucuronide) | trans-OH Loxoprofen / cis-OH Loxoprofen | UGT2B7 | Inactive |

Enzymes in Loxoprofen Metabolism

| Enzyme | Family | Function | Metabolites Produced |

| Carbonyl Reductase | Oxidoreductase | Reduction of carbonyl group | trans-OH Loxoprofen, cis-OH Loxoprofen |

| CYP3A4/5 | Cytochrome P450 | Oxidation | M3, M4 |

| UGT2B7 | UDP-Glucuronosyltransferase | Glucuronidation | M5, M6, M7, M8 |

Cyclooxygenase (COX-1 and COX-2) Inhibition Profile by Active Metabolite

The principal mechanism of action for loxoprofen's active metabolite is the inhibition of cyclooxygenase (COX) enzymes. patsnap.comncats.ionih.govpatsnap.com These enzymes are critical for the conversion of arachidonic acid into prostaglandins and other inflammatory mediators. drugbank.comnih.govsmolecule.com The active metabolite, loxoprofen-SRS, potently inhibits both major isoforms of the COX enzyme, COX-1 and COX-2, which is the basis of its therapeutic effects. nih.govresearchgate.netdovepress.com In vitro assays using recombinant human COX-1 and COX-2 confirmed that loxoprofen sodium was inactive, whereas its active metabolite, loxoprofen-SRS, inhibited both enzymes. nih.govresearchgate.net

Loxoprofen is characterized as a non-selective COX inhibitor, as its active metabolite targets both the constitutively expressed COX-1 isoform and the inducible COX-2 isoform. wikipedia.orgsmolecule.comdovepress.com COX-1 is involved in baseline physiological functions, while COX-2 expression is significantly upregulated at sites of inflammation and injury. drugbank.comnih.gov Human whole blood assays have been used to quantify the inhibitory activity of the active metabolite against both isoforms. nih.govresearchgate.net These studies reveal that while the metabolite inhibits both, it shows a slight selectivity towards COX-1. medchemexpress.com

| Enzyme | IC₅₀ Value (in human whole blood) |

|---|---|

| COX-1 | 6.5 μM |

| COX-2 | 13.5 μM |

Table 1:In vitro inhibitory concentrations (IC₅₀) of loxoprofen's active metabolite against COX-1 and COX-2. medchemexpress.commedchemexpress.com The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinetic studies have revealed that the active metabolite, loxoprofen-SRS, exhibits time-dependent inhibition of both COX-1 and COX-2. nih.govresearchgate.net Time-dependent inhibition (TDI) is a phenomenon where the degree of enzyme inhibition increases over the pre-incubation time between the inhibitor and the enzyme. assayquant.com This characteristic suggests a multi-step binding process, where an initial reversible binding event is followed by a slower step that leads to a more tightly bound complex, enhancing the inhibitory potency. assayquant.comwashington.edu This kinetic behavior distinguishes it from simple, reversible inhibitors and contributes to its potent pharmacological effect. nih.govresearchgate.net

Modulation of Prostaglandin (B15479496) Biosynthesis

The inhibition of COX-1 and COX-2 by loxoprofen's active metabolite directly leads to a significant reduction in the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. patsnap.comvinmec.compatsnap.comsmolecule.com The primary site of action is the cyclooxygenase enzyme itself, preventing the formation of prostaglandin precursors from arachidonic acid. ncats.ionih.gov

Research findings from animal models have quantified this effect. In a rat carrageenan-induced pleurisy model, orally administered loxoprofen dose-dependently inhibited the production of Prostaglandin E₂ (PGE₂) and 6-keto-PGF₁α (a stable metabolite of prostacyclin) in the inflammatory exudate. nih.gov Similarly, in a rat air pouch model, loxoprofen lowered PGE₂ levels in both the inflammatory fluid and stomach tissue. nih.govresearchgate.net

| Mediator | Model | Inhibitory Value (ID₅₀/ED₅₀) |

|---|---|---|

| Prostaglandin E₂ (PGE₂) | Rat Carrageenan-Induced Pleurisy | 0.07 mg/kg (ID₅₀) |

| Prostaglandin E₂ (PGE₂) | Rat Air Pouch Model (Exudate) | 2.0 mg/kg (ED₅₀) |

| Prostaglandin E₂ (PGE₂) | Rat Air Pouch Model (Stomach) | 2.1 mg/kg (ED₅₀) |

| 6-keto-PGF₁α (Prostacyclin metabolite) | Rat Carrageenan-Induced Pleurisy | 0.10 mg/kg (ID₅₀) |

Table 2: Effective doses of loxoprofen sodium for the inhibition of prostaglandin biosynthesis in rat inflammatory models. nih.govresearchgate.netnih.gov The ID₅₀/ED₅₀ value represents the dose required to achieve 50% of the maximum inhibitory effect.

Cellular and Subcellular Mechanisms of Action

Beyond the direct inhibition of COX enzymes, the pharmacological actions of loxoprofen involve the modulation of various cellular and subcellular signaling pathways that are integral to the inflammatory response.

Loxoprofen and its active metabolite have been found to influence key signaling pathways involved in inflammation and cellular stress.

MAPK/ERK Pathway: In human intestinal Caco-2 cells, loxoprofen was shown to suppress the phosphorylation of p38 and ERK (Extracellular signal-regulated kinase), which are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. sci-hub.se This pathway is often activated during inflammation, and its inhibition can lead to reduced inflammatory responses.

Apoptosis and Oxidative Stress Regulation: In a study using human umbilical vein endothelial cells (HUVECs) subjected to angiotensin II-induced stress, loxoprofen demonstrated protective effects by modulating pathways related to apoptosis (programmed cell death) and oxidative stress. nih.gov It was found to regulate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and inhibit the expression of NOX-4, a subunit of NADPH oxidase that generates reactive oxygen species (ROS). nih.gov Furthermore, loxoprofen suppressed the expression of the angiotensin II type 2 receptor (AT2R), mitigating the injurious effects of angiotensin II on the cells. dovepress.com

These findings suggest that the anti-inflammatory effects of loxoprofen sodium dihydrate are multifaceted, extending beyond prostaglandin synthesis inhibition to include the modulation of complex intracellular signaling cascades.

Analgesic Pathway Interventions

The potent pain-relieving effect of this compound is a cornerstone of its therapeutic action. vinmec.com This analgesic effect is primarily achieved through the inhibition of prostaglandin synthesis. ncats.iovinmec.com Prostaglandins are lipid compounds that act as key mediators of pain and inflammation in response to injury or infection. patsnap.com

Loxoprofen, through its active metabolite, is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. drugbank.commedchemexpress.comnih.gov These enzymes are crucial for the conversion of arachidonic acid into prostaglandins. wikipedia.orgnih.govnih.gov By blocking the action of COX enzymes, loxoprofen effectively reduces the production of prostaglandins at the site of inflammation, thereby alleviating pain. patsnap.com

The analgesic action of loxoprofen is considered to be peripheral. e-lactancia.org Research in animal models has demonstrated its significant analgesic potency. For instance, in the Randall-Selitto test on rats with inflamed paws, loxoprofen sodium hydrate (B1144303) showed an ED50 value of 0.13 mg/kg, indicating a potent analgesic effect that was 10 to 20 times stronger than reference drugs like ketoprofen (B1673614), naproxen (B1676952), and indomethacin (B1671933). e-lactancia.org Furthermore, in a rat thermal inflammatory pain test, loxoprofen sodium hydrate had an ID50 value of 0.76 mg/kg. e-lactancia.org In a chronic arthritis pain test in rats, it exhibited a profound analgesic effect with an ED50 of 0.53 mg/kg. e-lactancia.org

The active metabolite of loxoprofen, referred to as the trans-OH form or loxoprofen-SRS, is responsible for this potent inhibition of prostaglandin biosynthesis. ncats.ionih.govmoph.go.th Studies have shown that loxoprofen-SRS inhibits both COX-1 and COX-2 with a time-dependent mechanism. nih.gov

Table 1: Analgesic Efficacy of Loxoprofen Sodium Hydrate in Animal Models

| Test | Animal Model | Loxoprofen Sodium Hydrate Potency (ED50/ID50) | Comparison with Other NSAIDs |

|---|---|---|---|

| Randall-Selitto Test | Rat (inflamed paw) | 0.13 mg/kg (ED50) | 10-20 times more potent than ketoprofen, naproxen, and indomethacin. e-lactancia.org |

| Thermal Inflammatory Pain Test | Rat | 0.76 mg/kg (ID50) | As potent as naproxen and 3 to >5 times more potent than ketoprofen and indomethacin. e-lactancia.org |

| Chronic Arthritis Pain Test | Rat | 0.53 mg/kg (ED50) | 4 to 6 times more potent than indomethacin, ketoprofen, and naproxen. e-lactancia.org |

Antipyretic Action Mechanisms

In addition to its analgesic properties, this compound also possesses antipyretic (fever-reducing) effects. nih.govvinmec.comdrugbank.com The mechanism underlying this action is also linked to the inhibition of prostaglandin synthesis, specifically within the central nervous system. patsnap.comnih.gov

Fever is typically triggered by pyrogens that lead to an increase in the synthesis and release of prostaglandin E2 (PGE2) in the hypothalamus, the region of the brain that regulates body temperature. nih.gov PGE2 acts on the hypothalamus to reset the body's thermoregulatory set-point to a higher level, resulting in fever.

Loxoprofen's active metabolite crosses the blood-brain barrier and inhibits the COX enzymes in the hypothalamus. This inhibition leads to a decrease in the production of PGE2, which in turn helps to lower the elevated thermoregulatory set-point and reduce fever. ebi.ac.uk

In studies on yeast-induced fever in rats, loxoprofen sodium hydrate demonstrated an antipyretic effect that was comparable to ketoprofen and naproxen and approximately three times more potent than indomethacin. e-lactancia.org

Table 2: Antipyretic Efficacy of Loxoprofen Sodium Hydrate

| Test | Animal Model | Loxoprofen Sodium Hydrate Potency | Comparison with Other NSAIDs |

|---|---|---|---|

| Yeast-Induced Fever | Rat | Demonstrated significant antipyretic effect. | Comparable to ketoprofen and naproxen; about three times more potent than indomethacin. e-lactancia.org |

Pharmacodynamic Profile and Therapeutic Investigations

Anti-Inflammatory Efficacy Research

Loxoprofen (B1209778) sodium dihydrate demonstrates significant anti-inflammatory effects in both acute and chronic inflammatory models. moph.go.th A key aspect of its mechanism is the inhibition of cyclooxygenase (COX), an enzyme crucial for the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. wikipedia.orgpatsnap.com Loxoprofen is a non-selective inhibitor of both COX-1 and COX-2. medchemexpress.com As a prodrug, it is converted into its active trans-alcohol metabolite after absorption, which then exerts its pharmacological effects. wikipedia.orgpatsnap.com

Studies on Acute Inflammatory Responses

Research has shown that loxoprofen sodium dihydrate is effective in mitigating acute inflammatory reactions. In studies using the carrageenan-induced edema model in rats, loxoprofen demonstrated an anti-inflammatory effect comparable to that of ketoprofen (B1673614) and naproxen (B1676952). e-lactancia.orgechemi.com This model is a standard for assessing the efficacy of anti-inflammatory drugs in acute settings. The intramuscular administration of loxoprofen sodium in carrageenan-induced edema tests resulted in an ED50 value of 1.15 mg/kg, indicating a potent anti-inflammatory response. science.gov

Research on Chronic Inflammatory Conditions

The efficacy of this compound extends to chronic inflammatory conditions. In the adjuvant-induced arthritis model in rats, a common model for rheumatoid arthritis, loxoprofen showed anti-inflammatory effects nearly equivalent to those of ketoprofen and naproxen. e-lactancia.orgechemi.com Furthermore, a real-world observational study on a loxoprofen sodium hydrogel patch for chronic inflammatory pain reported that 93.33% of patients found the treatment effective after two weeks of continuous use. nih.gov This study also noted a significant decrease in swelling and an improvement in function at the site of pain. nih.gov

Analgesic Efficacy Research

This compound is recognized for its strong analgesic effects, which are a cornerstone of its therapeutic value. echemi.com Its pain-relieving action is primarily peripheral. e-lactancia.orgechemi.com

Pain Signal Transduction Inhibition

The analgesic properties of loxoprofen are attributed to its inhibition of prostaglandin (B15479496) synthesis. patsnap.comvinmec.com Prostaglandins are known to sensitize peripheral nerve endings to pain stimuli. By reducing prostaglandin levels, loxoprofen effectively dampens the transmission of pain signals. patsnap.com The drug is a non-selective inhibitor of both COX-1 and COX-2, with IC50 values of 6.5 µM and 13.5 µM, respectively, in human whole blood assays. medchemexpress.com

Assessment in Various Pain Models (e.g., Randall-Selitto Test, Adjuvant Arthritis Pain Test)

The analgesic potency of this compound has been quantified in several established pain models.

Randall-Selitto Test: In this test, which measures pain by applying pressure to an inflamed paw, orally administered loxoprofen sodium showed a potent analgesic effect in rats. google.com The ED50 value was reported to be 0.13 mg/kg, making it 10 to 20 times more potent than reference drugs like ketoprofen, naproxen, and indomethacin (B1671933). e-lactancia.orggoogle.com Another study reported an ED50 value of 0.76 mg/kg in a rat thermal inflammatory pain model, which was comparable to naproxen and 3 to 5 times stronger than indomethacin and ketoprofen. echemi.com

Adjuvant Arthritis Pain Test: In this model of chronic pain associated with arthritis, loxoprofen sodium demonstrated a significant analgesic effect. moph.go.th The oral ED50 value in rats was 0.53 mg/kg, which is 4 to 6 times more potent than naproxen, indomethacin, and ketoprofen. e-lactancia.orgechemi.comechemi.com

The following table summarizes the analgesic efficacy of loxoprofen sodium in different pain models:

| Pain Model | Species | Administration Route | Efficacy Metric | Result | Comparative Potency |

| Randall-Selitto Test | Rat | Oral | ED50 | 0.13 mg/kg e-lactancia.orggoogle.com | 10-20 times more potent than ketoprofen, naproxen, and indomethacin e-lactancia.orggoogle.com |

| Thermal Inflammatory Pain | Rat | Oral | ID50 | 0.76 mg/kg echemi.com | Same as naproxen; 3-5 times stronger than indomethacin and ketoprofen echemi.com |

| Adjuvant Arthritis Pain | Rat | Oral | ED50 | 0.53 mg/kg e-lactancia.orgechemi.comechemi.com | 4-6 times stronger than naproxen, indomethacin, and ketoprofen e-lactancia.orgechemi.comechemi.com |

Investigations into Specific Clinical Applications

The potent anti-inflammatory and analgesic properties of this compound have led to its investigation and use in a variety of clinical settings. It is commonly used for the relief of pain and inflammation associated with conditions such as rheumatoid arthritis, osteoarthritis, lower back pain, and periarthritis of the shoulder. vinmec.comrad-ar.or.jp It is also indicated for postoperative pain, post-traumatic pain, and pain following tooth extraction. vinmec.comncats.io

A study evaluating a loxoprofen sodium hydrogel patch in patients with muscular back pain found a significant reduction in pain scores and improvement in quality of life. researchgate.net After one week of application, Visual Analogue Scale (VAS) scores were significantly lower. researchgate.net Another study on patients with chronic inflammatory pain treated with a loxoprofen patch showed that after two weeks, 93.33% of patients reported the treatment as effective. nih.gov

Musculoskeletal and Joint Disorder Research (e.g., Rheumatoid Arthritis, Osteoarthritis, Myalgia, Periarthritis Humeroscapularis)

This compound has been extensively studied for its efficacy in managing pain and inflammation associated with various musculoskeletal and joint disorders.

Rheumatoid Arthritis and Osteoarthritis: Clinical investigations have demonstrated the effectiveness of loxoprofen in treating chronic rheumatoid arthritis and osteoarthritis. vinmec.comvinmec.compdf4pro.com Studies have shown that it can alleviate pain and improve function in patients with these conditions. vinmec.comsmolecule.com A clinical trial comparing loxoprofen sodium to diclofenac (B195802) potassium for gonarthrosis (osteoarthritis of the knee) found that loxoprofen provided similar efficacy in improving symptoms like pain and swelling. researchgate.net Furthermore, a phase 2 clinical trial for the treatment of rheumatoid arthritis involving loxoprofen has been completed. drugbank.com

Myalgia and Other Musculoskeletal Pain: Research has confirmed the utility of loxoprofen in relieving various forms of musculoskeletal pain, including low back pain, neck pain, and shoulder pain. smolecule.comresearchgate.net A study on patients with muscular back pain using a loxoprofen patch showed significant reductions in pain scores and improvements in quality of life. umin.ac.jp In trials comparing topical loxoprofen patches to oral loxoprofen for myalgia, the patches were found to be noninferior in providing symptomatic improvement. colab.ws

Periarthritis Humeroscapularis: Loxoprofen is indicated for the treatment of pain and inflammation associated with periarthritis humeroscapularis (frozen shoulder). vinmec.comvinmec.compdf4pro.com Comparative trials have shown that oral loxoprofen has analgesic efficacy that is generally not significantly different from celecoxib (B62257) for this condition. colab.ws

Postoperative and Post-Traumatic Pain Research

The analgesic properties of this compound make it a subject of research for managing acute pain following surgical procedures and trauma.

Post-Traumatic Pain: Clinical studies have evaluated loxoprofen for pain and swelling resulting from trauma. researchgate.netcolab.ws A phase III, randomized, double-blind, non-inferiority study involving patients with minor acute traumatic limb injuries found that a loxoprofen patch had comparable efficacy to oral loxoprofen tablets in reducing pain over 7 days, but with a better safety profile. dntb.gov.uanih.gov Another study focusing on traumatic sprains and wounds is designed to compare the effectiveness of a loxoprofen ointment to its tablet form. isrctn.com

Research on Nocturia in Benign Prostatic Hyperplasia (BPH)

Investigations have explored the potential of this compound in alleviating nocturia (frequent urination at night) in patients with benign prostatic hyperplasia (BPH).

Clinical studies suggest that loxoprofen may reduce nocturia in individuals with BPH by increasing bladder capacity. smolecule.comlktlabs.com

One prospective study found that a single dose of loxoprofen before sleep for 14 days resulted in improvement or disappearance of nocturia in 74.2% of BPH patients who were refractory to other treatments. okayama-u.ac.jp

A longer-term study evaluated the effects of loxoprofen over 12 months. nih.gov After three months, the group receiving loxoprofen showed a significantly greater decrease in nocturia episodes compared to the control group. nih.govnih.gov However, the degree of decrease was not significantly different between the groups at 6 and 12 months. nih.gov The study concluded that loxoprofen can be an effective short-term treatment for nocturia in BPH patients. nih.govnih.gov

Atherosclerosis Reduction through Inflammation Modulation

Research has indicated that this compound may play a role in reducing the development of atherosclerosis by modulating inflammation. medchemexpress.comtargetmol.commedchemexpress.com

Studies in apoE−/− mice, which are prone to developing atherosclerosis, have shown that administration of loxoprofen sodium reduced the formation of atherosclerotic lesions in the aorta. nih.govnih.gov This effect was observed in both male and female mice. nih.govnih.gov

The mechanism behind this reduction is believed to be its anti-inflammatory effect, as loxoprofen was found to decrease urinary metabolites of inflammatory mediators like prostaglandin E2 and thromboxane (B8750289) B2. nih.govnih.gov It also inhibited platelet aggregation. nih.govnih.gov

Importantly, loxoprofen did not alter serum levels of total cholesterol or triglycerides, suggesting its effect is primarily due to inflammation modulation rather than an impact on lipid metabolism. nih.govnih.gov

Antitumor Activity Research

There is emerging evidence suggesting that this compound possesses antitumor properties. medchemexpress.comtargetmol.commedchemexpress.com

Research has shown that loxoprofen can inhibit the in vivo growth of implanted Lewis lung carcinoma in mice. nih.gov

This antitumor effect is thought to be mediated through the inhibition of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis (the formation of new blood vessels that supply tumors). medchemexpress.comnih.gov

In studies with LLC-implanted mice, loxoprofen treatment led to a significant decrease in intratumoral vessel density and attenuated the expression of VEGF mRNA. nih.gov It also suppressed both intratumoral and systemic VEGF protein levels. nih.gov

Furthermore, in a study involving patients with advanced non-small cell lung cancer, a week of loxoprofen medication significantly decreased plasma VEGF levels, suggesting potential anti-cancer effects in humans. nih.gov

In vitro studies have also shown that loxoprofen and its active metabolite can induce apoptosis (programmed cell death) more effectively in human gastric cancer cells compared to primary gastric mucosal cells. researchgate.net

Pharmacokinetic Profile and Biotransformation Research

Absorption Dynamics

Gastrointestinal Absorption Characteristics

Loxoprofen (B1209778) sodium dihydrate is rapidly and efficiently absorbed from the gastrointestinal tract following oral administration. patsnap.comdrugbank.comnih.gov The bioavailability of orally administered loxoprofen is approximately 95%. drugbank.comnih.gov As a prodrug, it is absorbed in its unchanged form, which contributes to reduced gastric mucosal irritation compared to other NSAIDs. patsnap.comvinmec.com

Peak plasma concentrations of the unchanged loxoprofen are typically reached within 30 to 50 minutes after oral ingestion. wikipedia.orgvinmec.commims.com The active trans-OH metabolite reaches its peak plasma concentration about 50 minutes post-administration. vinmec.commims.com Studies using Caco-2 cells, a model for human intestinal absorption, have shown that the uptake of loxoprofen is pH-dependent and involves a proton-dependent transport system, likely including monocarboxylate transporters (MCTs). sci-hub.ruresearchgate.net The uptake can be described by Michaelis-Menten kinetics combined with passive diffusion. sci-hub.ruresearchgate.net

Interactive Data Table: Pharmacokinetic Parameters after Oral Administration

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 95% | drugbank.comnih.gov |

| Time to Peak Plasma (Loxoprofen) | ~30 minutes | vinmec.com |

| Time to Peak Plasma (Metabolite) | ~50 minutes | vinmec.com |

| Area Under Curve (AUC) - Loxoprofen | 6.7 ± 0.26 mg.h/mL | vinmec.com |

Transdermal Absorption and Local Metabolism in Skin

Loxoprofen is also available in transdermal preparations, such as patches and gels, which allow for localized drug delivery. wikipedia.org When applied topically, loxoprofen is absorbed through the skin and is metabolized to its active trans-alcohol form by carbonyl reductase enzymes present in the skin. drugbank.comgoogle.comgoogle.com This local conversion allows for a high concentration of the active metabolite at the site of inflammation, with lower systemic exposure compared to oral administration. tandfonline.comgoogle.comnih.gov

Research in rats has demonstrated that after dermal application, the concentration of radioactivity from labeled loxoprofen was significantly higher in the skeletal muscle directly beneath the application site compared to other areas. moph.go.th The area under the concentration-time curve (AUC) in plasma after dermal application was found to be only 13.6% of that following oral administration, indicating lower systemic absorption. tandfonline.comnih.gov High levels of the active trans-OH form were detected in the treated skin site as early as 0.5 hours after application. tandfonline.comnih.gov

Distribution Characteristics

Plasma Protein Binding Affinity (Albumin-bound)

Loxoprofen is highly bound to plasma proteins, specifically albumin. patsnap.comwikipedia.orgdrugbank.com The fraction of loxoprofen bound to plasma proteins is approximately 97-99%. vinmec.comdrugbank.com The active trans-OH metabolite also exhibits high protein binding, at about 92.8%. vinmec.com This high degree of protein binding means that a large portion of the drug in the bloodstream is bound, with only the unbound fraction being pharmacologically active and available for metabolism and excretion. wikipedia.org

It is important to note that at higher doses of loxoprofen (greater than 500 mg/day), the plasma protein binding may become saturated. drugbank.comnih.gov This saturation can lead to an increase in the unbound fraction of the drug, which in turn increases its clearance. drugbank.comnih.gov

Volume of Distribution Studies

The volume of distribution (Vd) is a pharmacokinetic parameter that indicates the extent of a drug's distribution in the body's tissues. For loxoprofen, the volume of distribution has been reported to be 0.16 L/kg. drugbank.comnih.gov In rat studies, the steady-state volume of distribution (Vd, ss) was determined to be 1420 mL/kg. ingentaconnect.com Population pharmacokinetic modeling has suggested that the volume of distribution into the peripheral compartment can be correlated with body surface area (BSA). researchgate.net

Interactive Data Table: Distribution Parameters

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Plasma Protein Binding (Loxoprofen) | 97-99% | Human | vinmec.comdrugbank.com |

| Plasma Protein Binding (trans-OH) | 92.8% | Human | vinmec.com |

| Volume of Distribution | 0.16 L/kg | Human | drugbank.comnih.gov |

Tissue Distribution of Loxoprofen and its Metabolites

Following administration, loxoprofen and its metabolites distribute throughout the body, with concentrations varying by tissue and administration route. Studies in rats provide insight into this distribution. After topical application of a loxoprofen gel, both the parent drug (loxoprofen) and its active trans-alcohol metabolite remain at high concentrations in the treated skin and underlying skeletal muscle for at least 24 hours. nih.gov This localized retention at the target site contrasts sharply with oral administration, after which both compounds are rapidly eliminated. nih.govingentaconnect.com

Research using radiolabeled [14C]loxoprofen in rats further elucidated this phenomenon. After dermal application, radioactivity was retained in the skin and skeletal muscle at the application site for up to 168 hours. tandfonline.comnih.gov Conversely, systemic exposure and concentrations in all other tissues examined were significantly lower compared to oral administration. tandfonline.comnih.gov The area under the curve (AUC) for plasma concentrations of loxoprofen and its active metabolite after dermal application was found to be less than 11-14% of that following oral administration, indicating much lower systemic exposure with topical use. ingentaconnect.comtandfonline.com Small amounts of loxoprofen and its trans-OH form were also detected in the skin and skeletal muscle at non-treated sites, demonstrating some systemic circulation even after dermal application. ingentaconnect.com

Metabolic Pathways and Enzyme Systems

Loxoprofen is a prodrug, meaning it is pharmacologically inactive until it is metabolically converted into its active form. mdpi.comnih.govwikipedia.org This biotransformation involves multiple pathways and enzyme systems, primarily occurring in the liver and also in the skin. mdpi.comdrugbank.comdrugbank.com The metabolism of loxoprofen can be categorized into Phase I (modification) and Phase II (conjugation) reactions.

Research has identified eight primary microsomal metabolites of loxoprofen, designated M1 through M8. mdpi.comnih.govnih.govresearchgate.net These metabolites include alcohol forms, hydroxylated derivatives, and glucuronide conjugates. nih.govnih.gov

Alcohol Metabolites (M1, M2): The reduction of loxoprofen's ketone group produces two alcohol stereoisomers: the pharmacologically active trans-alcohol metabolite (M1, also known as trans-OH) and the largely inactive cis-alcohol metabolite (M2 or cis-OH). drugbank.comnih.govnih.gov

Mono-hydroxylated Metabolites (M3, M4): These are formed through the oxidation of the parent drug. drugbank.comnih.govnih.gov

Glucuronide Conjugates (M5, M6, M7, M8): These Phase II metabolites are formed by the conjugation of glucuronic acid with the parent drug (M5, M6) or its alcohol metabolites (M7, M8). drugbank.comnih.govnih.gov

Simple and reliable HPLC-UV detection methods have been developed for the simultaneous determination and quantification of loxoprofen and its primary alcohol metabolites in human plasma and urine. nih.gov These methods demonstrate good linearity and are sensitive enough for routine bioavailability studies. nih.gov

Table 1: Identified Microsomal Metabolites of Loxoprofen

| Metabolite ID | Chemical Name/Description | Metabolic Pathway | Key Enzyme(s) | Pharmacological Activity |

|---|---|---|---|---|

| M1 | trans-alcohol metabolite (trans-OH) | Reduction | Carbonyl Reductase 1 (CBR1) | Active |

| M2 | cis-alcohol metabolite (cis-OH) | Reduction | Carbonyl Reductase 1 (CBR1) | Largely Inactive |

| M3 | Mono-hydroxylated loxoprofen | Oxidation (Hydroxylation) | CYP3A4, CYP3A5 | Inactive |

| M4 | Mono-hydroxylated loxoprofen | Oxidation (Hydroxylation) | CYP3A4, CYP3A5 | Inactive |

| M5 | Loxoprofen glucuronide | Glucuronidation | UGT2B7 | Inactive |

| M6 | Loxoprofen glucuronide | Glucuronidation | UGT2B7, UGT1A6 | Inactive |

| M7 | trans-alcohol glucuronide | Glucuronidation | UGT2B7 | Inactive |

| M8 | cis-alcohol glucuronide | Glucuronidation | UGT2B7 | Inactive |

The metabolism of loxoprofen is highly stereoselective. The reduction of the parent drug preferentially yields the trans-alcohol metabolite, which is the active form. researchgate.netjst.go.jp Studies in humans have shown that after administration, the majority (64%) of the total amount of the four possible trans-alcohol stereoisomers is the single, active (2S,1'R,2'S) form. nih.gov This selectivity is also observed in rats. nih.gov This phenomenon is attributed to two key processes: the stereoselective ketone reduction of loxoprofen to the (1'R,2'S)-trans-alcohol and a metabolic inversion of the propionic acid moiety from the inactive 2R-enantiomer to the active 2S-enantiomer. nih.gov Pre-treatment with loxoprofen in human subjects was found to increase the plasma area under the curve (AUC) of the trans-alcohol metabolite, suggesting that stereoselective reduction may be enhanced with repeated administration. nih.gov

Loxoprofen's conversion from an inactive prodrug to its pharmacologically active trans-alcohol metabolite is a critical bioactivation step. mdpi.comwikipedia.orgvinmec.com This reduction reaction is catalyzed by the enzyme carbonyl reductase, specifically Carbonyl Reductase 1 (CBR1). drugbank.comnih.govnih.gov This process occurs primarily in the liver cytosol following oral administration. mdpi.comdrugbank.com Importantly, CBR1 is also present and active in the skin, enabling the local bioactivation of loxoprofen to its active form when applied topically. drugbank.comdrugbank.com Studies using human skin in vitro confirmed that CBR1 is the predominant enzyme responsible for generating the active trans-OH form in the skin. drugbank.com

In addition to reduction by carbonyl reductase, loxoprofen also undergoes Phase I metabolism via the cytochrome P450 (CYP) system. nih.govnih.gov Specific research has identified that the CYP3A subfamily, namely CYP3A4 and CYP3A5, are the major isoforms involved in the hydroxylation of loxoprofen. mdpi.comnih.govnih.govresearchgate.net This oxidative pathway results in the formation of the inactive mono-hydroxylated metabolites, M3 and M4. drugbank.comnih.govnih.gov The involvement of these enzymes is a key factor in potential drug-drug interactions. mdpi.comnih.gov

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For loxoprofen, glucuronidation is a major pathway. nih.govnih.gov The UDP-glucuronosyltransferase (UGT) enzyme UGT2B7 has been identified as the primary isoform responsible for catalyzing the glucuronidation of both the parent loxoprofen molecule and its alcohol metabolites. nih.govdrugbank.comnih.govresearchgate.net UGT1A6 also contributes to a minor extent to the formation of one of the loxoprofen glucuronides (M6). nih.gov This process yields four different glucuronide conjugates (M5, M6, M7, M8). nih.govnih.gov The resulting glucuronides, along with the trans-OH form, are the main compounds excreted in urine. vinmec.com In some animal species, such as dogs, other Phase II reactions like taurine (B1682933) conjugation of the monohydroxy metabolites have also been observed. jst.go.jp

Elimination and Excretion Profiles

The elimination of loxoprofen and its metabolites from the body occurs through both renal and fecal routes.

Renal Excretion Pathways

The primary route for the elimination of loxoprofen and its metabolites is through the kidneys. patsnap.comtandfonline.comnih.gov Approximately 50% of the administered dose is excreted in the urine. drugbank.comnih.govvinmec.com This renal excretion primarily consists of loxoprofen conjugated with glucuronate and its active trans-OH metabolite. vinmec.com Studies have shown that a significant portion of the drug is eliminated within 8 hours of administration. vinmec.com

The main forms excreted renally are the unchanged loxoprofen, its glucuronide conjugates, and other metabolites. drugbank.com Less than 1% is excreted as 6-0-desmethyl loxoprofen. drugbank.com

Fecal Elimination Contributions

A smaller, yet significant, portion of loxoprofen is eliminated through fecal excretion. patsnap.com Research indicates that between 20% and 30% of the drug is excreted in the stool. drugbank.comnih.gov

Half-Life Determination and Steady-State Concentrations

The elimination half-life of loxoprofen, which is the time it takes for the concentration of the drug in the plasma to reduce by half, has been reported with some variability. Some sources state a half-life of approximately 1.25 to 2 hours. patsnap.comvinmec.com Another source indicates a longer elimination half-life of about 15 hours. drugbank.comnih.gov A study on a sustained-release formulation reported an elimination half-life of approximately 65 minutes for the immediate-release commercial tablet. mdpi.com

Steady-state concentration, where the rate of drug administration is equal to the rate of elimination over a dosing interval, is typically achieved after 2 to 3 doses. drugbank.comnih.gov

Table 1: Pharmacokinetic Parameters of Loxoprofen

| Parameter | Value | Source |

|---|---|---|

| Renal Excretion | ~50% | drugbank.comnih.govvinmec.com |

| Fecal Excretion | 20% - 30% | drugbank.comnih.gov |

| Elimination Half-Life | 1.25 - 15 hours | patsnap.comdrugbank.comnih.govvinmec.commdpi.com |

| Time to Steady-State | 2 - 3 doses | drugbank.comnih.gov |

Metabolite Accumulation in Renal Impairment

In individuals with impaired renal function, there is a potential for the accumulation of loxoprofen metabolites. drugbank.comnih.gov Since the kidneys are the primary route of excretion, reduced renal function can lead to higher serum concentrations of the drug and its metabolites. nih.gov

However, a study involving patients with diabetic nephropathy, including those with severe renal impairment, who were treated with transdermal loxoprofen patches, found that the serum concentrations of loxoprofen and its active trans-OH metabolite did not correlate with the estimated glomerular filtration rate (eGFR). nih.govnih.govspringermedizin.de The serum concentrations observed in this study were significantly lower than those reported after a single oral dose in individuals without renal impairment. nih.govspringermedizin.de This suggests that for transdermal administration, the risk of systemic accumulation in patients with renal impairment may be lower, though further long-term studies are needed. nih.govnih.gov

Clinical Research and Translational Studies

Clinical Trial Methodologies and Outcomes

The clinical development of loxoprofen (B1209778) sodium dihydrate has been characterized by a variety of rigorous trial designs to assess its therapeutic value.

Randomized, Double-Blind, Non-Inferiority Trials

Randomized, double-blind, non-inferiority trials have been a cornerstone in evaluating different formulations of loxoprofen. A key objective of these studies is to demonstrate that a test formulation is not clinically worse than a standard treatment.

For instance, a phase III, randomized, double-blind, non-inferiority study in Brazil evaluated the efficacy and safety of a loxoprofen patch (LX-P) compared to loxoprofen tablets (LX-T) for minor acute traumatic limb injuries. dntb.gov.ua The trial enrolled 242 patients with moderate to severe pain. dntb.gov.ua The primary endpoint was the variation in the visual analog scale (VAS) score after seven days. dntb.gov.ua The results indicated that the loxoprofen patch was non-inferior to the tablet form. dntb.gov.uaresearchgate.net

Similarly, double-blind, double-dummy, multicenter trials have established that loxoprofen hydrogel patches are non-inferior to oral loxoprofen in improving symptoms for patients with knee osteoarthritis, myalgia, or trauma-induced swelling and pain over one to four weeks. nih.govresearchgate.net In a trial involving 182 Chinese patients with myalgia, a loxoprofen hydrogel transdermal patch (LOX-T) was compared to oral loxoprofen (LOX-O) over a two-week period. nih.govresearchgate.net The final efficacy rate was 81.3% in the LOX-T group and 72.2% in the LOX-O group, demonstrating the non-inferiority of the transdermal patch. nih.govresearchgate.net

Active Comparator-Controlled Trials (e.g., vs. Celecoxib (B62257), Ibuprofen, Naproxen (B1676952), Ketoprofen (B1673614), Indometacin)

Active comparator-controlled trials have been crucial in positioning loxoprofen within the existing landscape of NSAIDs. These studies have shown that the analgesic efficacy of oral loxoprofen is generally comparable to that of other commonly used NSAIDs across various conditions.

Specifically, oral loxoprofen has demonstrated similar efficacy to:

Celecoxib for postoperative pain and frozen shoulder. nih.govresearchgate.net

Ibuprofen for knee osteoarthritis. nih.govresearchgate.net

Naproxen for lumbar pain. nih.govresearchgate.net

Topical formulations have also been compared. Loxoprofen hydrogel patches were found to be non-inferior to ketoprofen and indomethacin (B1671933) patches in open-label studies for knee osteoarthritis and myalgia over two to four weeks. nih.govresearchgate.net A multicenter, randomized controlled trial comparing loxoprofen sodium cataplasm (LSC) to flurbiprofen (B1673479) cataplasm (FPC) for osteoarthritis found that the LSC group had a superior treatment effectiveness rate. nih.gov

Efficacy and Safety Assessments in Specific Patient Populations

The efficacy and safety of loxoprofen have been evaluated in various patient populations with specific conditions.

Knee Osteoarthritis: In a randomized controlled non-inferiority trial, the efficacy of a loxoprofen hydrogel patch was compared to loxoprofen tablets in patients with knee osteoarthritis. dovepress.com Another study showed that loxoprofen sodium cataplasm had higher short-term efficacy compared to flurbiprofen cataplasm in treating osteoarthritis. nih.gov

Myalgia: A double-blind, double-dummy, parallel-group, randomized controlled trial in Chinese patients with myalgia found that a loxoprofen hydrogel transdermal patch was non-inferior to oral loxoprofen in terms of efficacy and safety. nih.govresearchgate.net

Minor Acute Traumatic Limb Injuries: A phase III, randomized, double-blind, non-inferiority trial in Brazil demonstrated that a loxoprofen patch was a viable therapeutic option for post-traumatic injury pain, with a comparable efficacy to the tablet form. dntb.gov.ua

Ankylosing Spondylitis: A 4-week randomized, open-label trial was designed to compare the efficacy and safety of a loxoprofen sodium hydrogel patch versus loxoprofen sodium tablets in patients with active ankylosing spondylitis. clinicaltrials.gov

Real-World Evidence Studies and Post-Marketing Surveillance

Real-world evidence (RWE) and post-marketing surveillance play a critical role in understanding the long-term safety and effectiveness of drugs in broader, more diverse patient populations than those typically included in clinical trials. xcenda.comnih.gov

A real-world observational study on the loxoprofen sodium hydrogel patch (LX-P) for chronic inflammatory pain included 60 patients. dovepress.com After two weeks of treatment, 93.33% of patients reported the treatment as effective, and the relapse rate at the one-month follow-up was only 3.33%. dovepress.com This study highlights the efficacy and safety of the loxoprofen patch in a real-world setting. dovepress.com

Post-marketing surveillance is essential for identifying any new safety signals and confirming the benefit-risk profile of a drug over time. nih.govoup.com In Japan, a post-marketing surveillance of sarilumab for rheumatoid arthritis, which included patients taking loxoprofen sodium hydrate (B1144303), was conducted to assess its safety and effectiveness in a real-world setting. oup.com

Patient-Reported Outcomes and Quality of Life Assessments (e.g., JOABPEQ, VAS scores)

Patient-reported outcomes (PROs) are crucial for evaluating the impact of a treatment from the patient's perspective. The Visual Analog Scale (VAS) for pain and the Japanese Orthopaedic Association Back Pain Evaluation Questionnaire (JOABPEQ) are commonly used instruments in studies of loxoprofen.

A study on the use of loxoprofen patches for muscular back pain utilized both VAS and JOABPEQ. researchgate.netumin.ac.jp After one week of application, VAS scores were significantly lower. researchgate.netumin.ac.jp The JOABPEQ also showed significant improvements in pain-related disability and lower back functional disorder after one week, and in daily life disability after two weeks. researchgate.netumin.ac.jp

In a study comparing loxoprofen sodium cataplasm (LSC) and flurbiprofen cataplasm (FPC) for osteoarthritis, treatment response was evaluated using VAS scores, the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) global score, and the Lysholm score. nih.gov The LSC group showed significantly better outcomes on all these measures compared to the FPC group. nih.gov

A nationwide, multicenter study in Japan comparing four drug therapies for chronic low back pain, including loxoprofen, used a range of PROs such as the VAS for low back pain, JOABPEQ, the Roland-Morris Disability Questionnaire (RDQ), and the EuroQol five-dimensions three-levels (EQ-5D-3L). nih.gov

Bioequivalence Studies of Loxoprofen Sodium Dihydrate Formulations

Bioequivalence studies are essential to compare the bioavailability of a generic drug product with that of a reference product. Several studies have been conducted to assess the bioequivalence of different this compound tablet formulations.

One study evaluated two brands of loxoprofen tablets in healthy Egyptian male volunteers. nih.govresearchgate.net This single-center, randomized, single-dose, crossover study involved 24 participants. nih.govresearchgate.net The pharmacokinetic parameters, including Cmax, AUC0-t, and AUC0-∞, were determined, and the 90% confidence intervals for the ratio of these parameters were within the acceptable range for bioequivalence (0.8-1.25). nih.govresearchgate.net

Another bioequivalence study was conducted in healthy volunteers comparing a new preparation of loxoprofen (LENOX) with a reference drug (LOXONIN). koreascience.kr This 2x2 cross-over study with 14 volunteers found no significant differences in AUC, Cmax, and Tmax between the two preparations, concluding that they were bioequivalent. koreascience.kr

A similar study in healthy male volunteers assessed the pharmacokinetics and bioequivalence of two brands of 60 mg loxoprofen tablets. nih.govresearchgate.net This single-dose, two-sequence, cross-over randomized trial also concluded that the test drug was bioequivalent to the reference drug, with all tested parameters falling within the acceptable range. nih.govresearchgate.net

Table of Pharmacokinetic Parameters from a Bioequivalence Study of Two Loxoprofen Tablet Formulations

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |

|---|---|---|---|

| Cmax (µg/mL) | 7.3 ± 1.8 | 7.5 ± 1.9 | 91.17 - 108.53% nih.gov |

| AUC0-t (µg·h/mL) | 14.8 ± 3.2 | 15.2 ± 3.5 | 90.13 - 106.34% nih.gov |

| AUC0-∞ (µg·h/mL) | 15.5 ± 3.4 | 15.9 ± 3.7 | 91.43 - 106.94% nih.gov |

| tmax (h) | 0.5 ± 0.2 | 0.5 ± 0.2 | Not Reported |

| t1/2 (h) | 1.3 ± 0.2 | 1.3 ± 0.2 | Not Reported |

Data derived from a study assessing the bioequivalence of two brands of loxoprofen 60 mg tablets. nih.gov

Comparative Effectiveness Research of Different Formulations (Oral vs. Topical)

The development of topical formulations for non-steroidal anti-inflammatory drugs (NSAIDs) like loxoprofen has been driven by the goal of delivering therapeutic concentrations of the drug directly to the site of pain and inflammation, thereby minimizing systemic exposure. mdpi.com This approach is based on the premise that topical application can achieve local efficacy comparable to oral administration while potentially offering a different safety profile. nih.gov A body of clinical research has been dedicated to comparing the effectiveness of oral versus topical loxoprofen formulations in various musculoskeletal conditions.

Research has shown that when applied topically, loxoprofen penetrates the skin and is converted to its active trans-alcohol metabolite. drugbank.com This local delivery results in high concentrations of loxoprofen and its active metabolite in the skin and underlying skeletal muscle, which are sustained over a 24-hour period. ingentaconnect.com In contrast, after oral administration, the drug is rapidly eliminated from the plasma. ingentaconnect.com The bioavailability and maximum plasma concentration of NSAIDs after topical application are generally less than 5% and 15%, respectively, compared to equivalent oral doses. researchgate.net

Multiple randomized controlled trials have been conducted to establish the non-inferiority of topical loxoprofen compared to its oral counterpart. These studies have found that topical and oral formulations often have similar treatment success rates for various conditions. mdpi.com

Knee Osteoarthritis

Myalgia

Ankylosing Spondylitis

In a 4-week randomized, open-label study, the efficacy of a loxoprofen hydrogel patch (LX-P) was compared with an oral loxoprofen tablet (LX-T) in 70 patients with active ankylosing spondylitis. nih.govspandidos-publications.com The primary efficacy outcome was the proportion of patients achieving an Assessment in SpondyloArthritis international Society (ASAS20) response at week 4. nih.gov The study found no significant differences in efficacy between the topical and oral formulations. nih.govspandidos-publications.com The ASAS20 response rate was 54.3% in the topical patch group and 74.3% in the oral tablet group, a difference that was not statistically significant. nih.govspandidos-publications.com Similarly, there were no significant differences in secondary outcomes, such as the ASAS5/6 response. nih.gov

Acute Trauma

A comparative study was designed to evaluate a loxoprofen sodium transdermal patch against loxoprofen tablets for the treatment of acute trauma, such as contusions or sprains. medpath.com The primary objective was to verify the efficacy of the new transdermal dosage form in pain treatment, measured by the change in spontaneous pain score on a visual analogue scale (VAS) after seven days. medpath.com

The collective findings from these studies suggest that topical loxoprofen formulations, such as patches and gels, demonstrate comparable efficacy to oral loxoprofen tablets for the management of pain and inflammation in a range of musculoskeletal conditions. mdpi.comdovepress.com

Data Tables

Table 1: Comparative Efficacy of Loxoprofen Formulations in Knee Osteoarthritis

| Study Design | Patient Population | Formulations Compared | Duration | Primary Efficacy Endpoint | Key Finding | Source |

|---|---|---|---|---|---|---|

| Randomized, controlled, double-blind, double-dummy, multicenter, non-inferiority trial | 169 patients with knee osteoarthritis | Loxoprofen Sodium Hydrogel Patch (LX-P) vs. Loxoprofen Sodium Tablet (LX-T) | 4 weeks | Proportion of patients with ≥50% overall improvement | Topical patch was non-inferior to the oral tablet. No significant differences in secondary efficacy outcomes were found. | researchgate.netnih.gov |

Table 2: Comparative Efficacy of Loxoprofen Formulations in Myalgia

| Study Design | Patient Population | Formulations Compared | Duration | Primary Efficacy Endpoint | Key Finding | Source |

|---|---|---|---|---|---|---|

| Double-blind, double-dummy, parallel-group, randomized, controlled, non-inferiority trial | 182 Chinese patients with myalgia | Loxoprofen Transdermal Patch (LOX-T) vs. Loxoprofen Oral Tablet (LOX-O) | Not specified | Proportion of patients with ≥50% overall improvement at final visit | Topical patch was non-inferior to the oral tablet (81.3% vs. 72.2% efficacy rate). | researchgate.net |

Table 3: Comparative Efficacy of Loxoprofen Formulations in Ankylosing Spondylitis

| Study Design | Patient Population | Formulations Compared | Duration | Primary Efficacy Endpoint | Key Finding | Source |

|---|---|---|---|---|---|---|

| Randomized, open-label study | 70 patients with active ankylosing spondylitis | Loxoprofen Hydrogel Patch (LX-P) vs. Loxoprofen Tablet (LX-T) | 4 weeks | Proportion of patients achieving ASAS20 response | No significant difference in efficacy between topical and oral administration (54.3% vs. 74.3% ASAS20 response). | nih.govspandidos-publications.com |

Safety Profile and Adverse Event Research

Mechanisms Underlying Gastrointestinal Side Effects

Loxoprofen (B1209778) sodium dihydrate, like other NSAIDs, can cause gastrointestinal (GI) side effects. However, its unique properties as a prodrug and its specific interactions with cyclooxygenase (COX) enzymes contribute to a GI safety profile that has been a subject of extensive research.

Role of Prodrug Conversion in Mitigating Gastric Irritation

Loxoprofen sodium dihydrate is classified as a prodrug, meaning it is administered in an inactive form and is converted to its pharmacologically active form within the body. patsnap.com This characteristic is a key factor in reducing direct irritation to the gastric mucosa. vinmec.comdroracle.ai After oral administration, this compound is absorbed from the gastrointestinal tract in its unchanged state. vinmec.com It is then rapidly metabolized in the liver to its active metabolite, a trans-alcohol form, which is responsible for its anti-inflammatory and analgesic effects. patsnap.compatsnap.com

This conversion process minimizes direct contact of the active, irritating compound with the stomach lining, thereby lessening the incidence of local gastric injury. vinmec.comnih.gov Studies have shown that loxoprofen has a lower incidence of gastric injury compared to other NSAIDs like diclofenac (B195802). nih.gov This is attributed to its reduced direct cytotoxicity on gastric mucosal cells. researchgate.net

COX-1 Inhibition and Prostaglandin (B15479496) Deficiency in Gastric Mucosa

The primary mechanism of action for NSAIDs, including the active metabolite of loxoprofen, is the inhibition of cyclooxygenase (COX) enzymes. patsnap.compatsnap.com There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a crucial role in protecting the gastric mucosa by synthesizing prostaglandins (B1171923). patsnap.comjst.go.jp These prostaglandins help maintain mucosal blood flow, stimulate mucus and bicarbonate secretion, and promote epithelial cell proliferation.

Loxoprofen's active metabolite is a non-selective inhibitor of both COX-1 and COX-2. patsnap.commedchemexpress.com The inhibition of COX-1 leads to a deficiency in protective prostaglandins in the gastric mucosa, which can result in mucosal injury. jst.go.jpnih.gov This systemic effect, which occurs after the drug is absorbed and activated, is a primary contributor to the GI side effects associated with loxoprofen, despite its prodrug nature. nih.gov The reduction in prostaglandins compromises the stomach's natural defense mechanisms, making it more susceptible to damage from gastric acid.

Risk Factors and Contributing Factors for Gastrointestinal Ulcers and Bleeding

Several factors can increase the risk of developing gastrointestinal ulcers and bleeding with loxoprofen use. Prolonged use of the medication is a significant risk factor. patsnap.com Other identified risk factors include:

Age: Individuals over 60 years of age are at a higher risk. droracle.airesearchgate.net

Gender: Female sex has been identified as a potential risk factor. droracle.ai

Duration of Use: Continuous use for more than six weeks increases the risk. droracle.ai

History of GI Events: A prior history of peptic ulcers or GI bleeding is a major risk factor. droracle.aipatsnap.com

Concomitant Medications: The concurrent use of corticosteroids, anticoagulants (like warfarin), and other NSAIDs can significantly increase the risk of GI complications. patsnap.comvinmec.com Combining loxoprofen with antiplatelet drugs and selective serotonin (B10506) reuptake inhibitors may also elevate the risk of gastrointestinal bleeding. vinmec.com

Helicobacter pylori Infection: The presence of this bacterium is a known risk factor for peptic ulcers and can exacerbate NSAID-induced gastric damage. droracle.ai

High Doses: Higher doses of loxoprofen are associated with an increased risk of GI side effects. droracle.ai

Comorbidities: The presence of other health conditions, such as cardiovascular disease and nephropathy, can also contribute to the risk. droracle.ai

Even with its prodrug design, cases of giant gastric antral ulcers have been reported, even after short-term use, highlighting the importance of considering these risk factors. nih.govresearchgate.net

Renal Implications and Nephrotoxicity Mechanisms

The use of this compound can have implications for renal function, primarily through its inhibition of prostaglandin synthesis. Prostaglandins play a vital role in maintaining renal blood flow and glomerular filtration rate, particularly in individuals with compromised kidney function. By inhibiting COX enzymes, loxoprofen can reduce the production of these crucial prostaglandins, potentially leading to adverse renal effects. vinmec.com

Research has indicated that combining loxoprofen with certain other medications can heighten the risk of renal toxicity. For instance, co-administration with diuretics may increase the risk of nephrotoxicity. vinmec.com Similarly, the concurrent use of cyclosporine or tacrolimus (B1663567) with loxoprofen can also elevate the risk of kidney damage. vinmec.com Cases of acute kidney injury and renal tubular necrosis have been reported, underscoring the need for careful monitoring of renal function in patients receiving loxoprofen, especially those with pre-existing kidney conditions or those taking other potentially nephrotoxic drugs. pmda.go.jp A pharmacovigilance assessment identified loxoprofen sodium as a potential cause of drug-induced nephropathy. nih.gov

Cardiovascular Safety Research

The cardiovascular safety of NSAIDs has been a significant area of research, particularly concerning the differential effects of COX-1 and COX-2 inhibition. Loxoprofen, being a non-selective COX inhibitor, affects both enzymes. patsnap.comnih.gov Research into the cardiovascular effects of loxoprofen sodium has yielded mixed findings.

One study in mice suggested that loxoprofen sodium may reduce atherosclerosis by decreasing inflammation. nih.gov This study found that loxoprofen reduced the production of thromboxane (B8750289) (TxB2) and prostacyclin (PGI2), and also decreased platelet aggregation in vivo. nih.gov In Japan, a survey of adverse effects of NSAIDs associated with cardiovascular disease did not find evidence of adverse cardiovascular events specifically linked to loxoprofen sodium. nih.gov

However, it is important to note that the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) by COX-2 inhibition, without a corresponding decrease in thromboxane A2 (a vasoconstrictor and platelet aggregator) production by COX-1, has been a concern with some selective COX-2 inhibitors. As a non-selective inhibitor, loxoprofen's effect on both pathways may result in a more balanced cardiovascular risk profile compared to selective COX-2 inhibitors. Nevertheless, caution is advised for patients with existing cardiovascular conditions. patsnap.compatsnap.com

Hepatic Safety and Drug-Induced Liver Injury Investigations

Although generally considered to have a favorable safety profile, there have been investigations into the hepatic safety of this compound and reports of drug-induced liver injury (DILI). Cases of hepatotoxicity, including intrahepatic cholestasis, have been documented, sometimes after relatively short-term exposure. jikm.or.kr

One study reported a case of severe liver injury with significant bilirubinemia following long-term administration of loxoprofen Na and amlodipine. researchgate.net Another case report detailed hepatotoxicity in a patient taking acne medication that included loxoprofen sodium. jikm.or.kr The metabolism of loxoprofen involves cytochrome P450 enzymes in the liver, and interactions with other drugs that modulate these enzymes could potentially alter its metabolic pathway and contribute to adverse hepatic effects. nih.gov

A real-world study comparing the incidence of liver injury associated with acetaminophen, loxoprofen, and celecoxib (B62257) found that the incidence rates of liver injury were not conclusively different between the groups. nih.gov While rare, the potential for DILI with loxoprofen use necessitates clinical awareness and monitoring of liver function in patients, particularly during long-term therapy or when used concurrently with other potentially hepatotoxic drugs.

Hematological Adverse Events

This compound, a non-steroidal anti-inflammatory drug (NSAID), has been associated with a range of hematological adverse events, although they are generally considered to be uncommon. These reactions can include leukopenia, hemolytic anemia, agranulocytosis, and thrombocytopenia. greensoft.mne-lactancia.orgvinmec.com Close monitoring of hematological parameters is recommended, especially in patients undergoing long-term treatment. e-lactancia.org If any abnormalities are detected, discontinuation of the drug and appropriate medical intervention are crucial. greensoft.mnmims.com

Leukopenia , a decrease in the number of white blood cells, has been reported as a potential side effect of loxoprofen. greensoft.mnvinmec.com This can compromise the body's ability to fight infections.

Hemolytic anemia , a condition where red blood cells are destroyed faster than they can be made, is another rare but serious adverse event associated with loxoprofen. greensoft.mnrad-ar.or.jp Drug-induced immune hemolytic anemia (DIIHA) is a known, though infrequent, complication of various medications, including some NSAIDs. nih.gov The incidence of DIIHA is estimated to be around one per million people. nih.gov While specific data on the incidence of loxoprofen-induced hemolysis is scarce, NSAIDs as a class are responsible for less than 15% of DIIHA cases. nih.gov

Agranulocytosis , a severe and dangerous form of leukopenia characterized by a sharp drop in a specific type of white blood cell (neutrophils), has also been linked to loxoprofen use. greensoft.mnrad-ar.or.jp

Thrombocytopenia , a condition characterized by a low platelet count, can lead to an increased risk of bleeding and has been reported with loxoprofen. greensoft.mnrad-ar.or.jpresearchgate.net A case report detailed an 82-year-old woman who developed thrombocytopenia after taking loxoprofen, with her platelet count recovering after discontinuing the drug. researchgate.net Another case of acute overdose with 3,600 mg of loxoprofen resulted in thrombocytopenia, among other symptoms. jst.go.jp

It is important to note that aplastic anemia, a condition where the body stops producing enough new blood cells, has been reported with other NSAIDs, suggesting a potential class effect. e-lactancia.orgmims.com

The following table summarizes the key hematological adverse events associated with this compound:

| Adverse Event | Description | References |

| Leukopenia | Decrease in the total number of white blood cells. | greensoft.mnvinmec.com |

| Hemolytic Anemia | Premature destruction of red blood cells. | greensoft.mnrad-ar.or.jp |

| Agranulocytosis | A severe lack of a specific type of white blood cell (neutrophils). | greensoft.mnrad-ar.or.jp |

| Thrombocytopenia | A deficiency of platelets in the blood. | greensoft.mnrad-ar.or.jpresearchgate.net |

Hypersensitivity and Anaphylactoid Reactions

Hypersensitivity reactions to loxoprofen, as with other NSAIDs, can occur and range in severity. vinmec.commoph.go.th These reactions are broadly categorized into immune-mediated and non-immune-mediated (pseudoallergic) reactions. dynamed.com

Anaphylactoid reactions and shock are among the most severe hypersensitivity responses and can manifest with symptoms such as a drop in blood pressure, urticaria (hives), laryngeal edema, and dyspnea (difficulty breathing). greensoft.mnmoph.go.th These are considered clinically significant adverse reactions requiring immediate discontinuation of the drug and appropriate medical intervention. greensoft.mn